molecular formula C14H15F3N2O3 B568769 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid CAS No. 108860-30-6

2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid

Cat. No.: B568769
CAS No.: 108860-30-6
M. Wt: 316.28
InChI Key: VZJAPTCJMOOCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid is a complex organic compound characterized by the presence of trifluoromethyl groups, a piperazine ring, and a benzenepropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3,5-trifluorobenzoyl chloride with 4-methylpiperazine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes easily. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid is unique due to its specific combination of trifluoromethyl groups, piperazine ring, and benzenepropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 3-oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-3-24-13(23)9-12(22)10-8-11(17)16(15(19)14(10)18)21-6-4-20(2)5-7-21/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNUHBQEEJUBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)N2CCN(CC2)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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